Drimentine B
Overview
Description
Drimentine B is a terpenylated diketopiperazine compound originally isolated from Actinomycete bacteria. It is known for its anticancer properties, specifically inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells . The molecular formula of this compound is C₃₁H₃₉N₃O₂, and it has a molecular weight of 485.66 g/mol .
Mechanism of Action
Target of Action
Drimentine B is a terpenylated diketopiperazine . It has been found to have anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .
Mode of Action
It is known that this compound interacts with its targets to inhibit cell proliferation . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
It is known that this compound has antibiotic, antifungal, and anthelmintic activity , suggesting that it may affect various biochemical pathways related to these biological processes.
Result of Action
This compound has been found to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells . This suggests that the molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation.
Biochemical Analysis
Cellular Effects
Drimentine B has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Drimentine B can be synthesized through a series of chemical reactions involving the formation of diketopiperazine rings and subsequent terpenylation. The process typically involves the use of specific cyclodipeptide synthases (CDPSs) and prenyltransferases to form the desired structure .
Industrial Production Methods: Industrial production of this compound involves culturing Actinomycete bacteria capable of producing the compound. The bacteria are grown under controlled conditions, and the compound is extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Drimentine B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
Drimentine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying terpenylated diketopiperazines.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Explored for its potential use in developing new antibiotics and antifungal agents
Comparison with Similar Compounds
Drimentine C: Similar structure with an additional double bond compared to Drimentine B.
Drimentine F: Contains a methylated amine in the diketopiperazine ring.
Drimentine G: Similar to Drimentine F but with different methylation patterns
Uniqueness of this compound: this compound is unique due to its specific terpenylated diketopiperazine structure, which contributes to its potent anticancer activity. Its ability to inhibit the proliferation of specific cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUCBHITXBJOGT-JMGSXGSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098369 | |
Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204398-91-4 | |
Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Are there other compounds similar to Drimentine B produced by this bacterial strain?
A2: While the study specifically focuses on this compound, the identification of a CDPS gene cluster suggests the potential for this bacterial strain to produce other, related cyclodipeptides []. Further investigation into the substrate specificity and functionality of enzymes within this cluster could reveal the presence of novel compounds with potentially diverse biological activities.
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